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molecular formula C13H18O B8815366 3-[4-(2-Methylpropyl)phenyl]propanal CAS No. 40764-03-2

3-[4-(2-Methylpropyl)phenyl]propanal

Cat. No. B8815366
M. Wt: 190.28 g/mol
InChI Key: NSBVUMUHYMLXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC=CCc1ccc(CC(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:16]([c:17]1[cH:18][cH:19][c:20]([CH:21]=[O:22])[cH:23][cH:24]1)[CH:25]([CH3:26])[CH3:27].[CH2:1]([CH:2]([CH3:3])[CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH2:11][CH:12]=[CH:13][O:14][CH3:15])[cH:9][cH:10]1>>[CH2:1]([CH:2]([CH3:3])[CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH2:11][CH2:12][CH:13]=[O:14])[cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)Cc1ccc(C=O)cc1
Name
COC=CCc1ccc(CC(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC=CCc1ccc(CC(C)C)cc1

Outcomes

Product
Name
Type
product
Smiles
CC(C)Cc1ccc(CCC=O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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